molecular formula C14H15BrN4O B8536125 3-[[5-(azetidin-3-yl)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one

3-[[5-(azetidin-3-yl)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one

Cat. No. B8536125
M. Wt: 335.20 g/mol
InChI Key: MJZRBOOLNAVMCD-UHFFFAOYSA-N
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Patent
US09238655B2

Procedure details

Compound 239a (1.0 g, 2.3 mmol) was suspended in 4M HCl/dioxane (10 mL). The reaction mixture was stirred at room temperature for 4 h. It was then concentrated under reduced pressure. The residue was basified with aqueous NaOH and the resulting mixture was extracted with dichloromethane. The combined organic layer was washed with brine and concentrated under reduced pressure to afford 239b as a yellow solid (650 mg, 84%). MS-ESI: [M+H]+ 335.
Name
Compound 239a
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
84%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH:10][C:11]2[N:16]=[CH:15][C:14]([CH:17]3[CH2:20][N:19](C(OC(C)(C)C)=O)[CH2:18]3)=[CH:13][CH:12]=2)[C:5](=[O:9])[N:6]([CH3:8])[CH:7]=1>Cl.O1CCOCC1>[NH:19]1[CH2:20][CH:17]([C:14]2[CH:13]=[CH:12][C:11]([NH:10][C:4]3[C:5](=[O:9])[N:6]([CH3:8])[CH:7]=[C:2]([Br:1])[CH:3]=3)=[N:16][CH:15]=2)[CH2:18]1 |f:1.2|

Inputs

Step One
Name
Compound 239a
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C(N(C1)C)=O)NC1=CC=C(C=N1)C1CN(C1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
Cl.O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
It was then concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic layer was washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1CC(C1)C=1C=CC(=NC1)NC=1C(N(C=C(C1)Br)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 650 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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